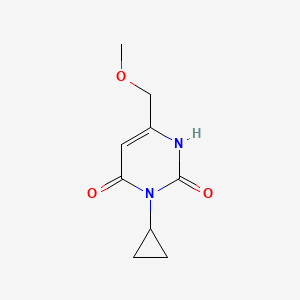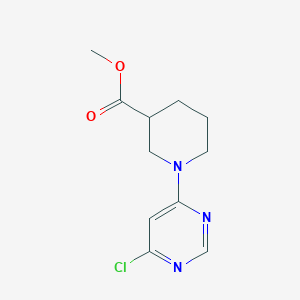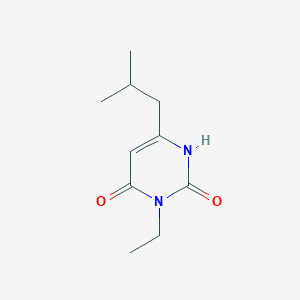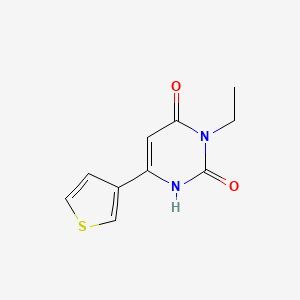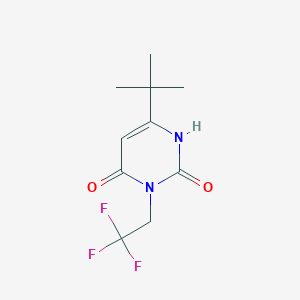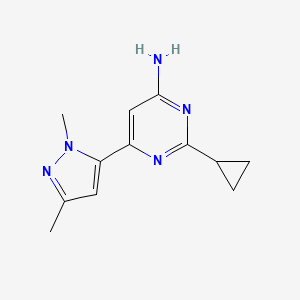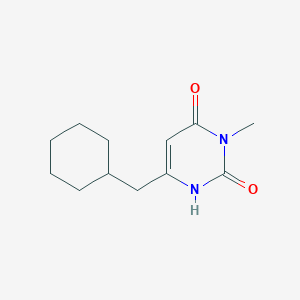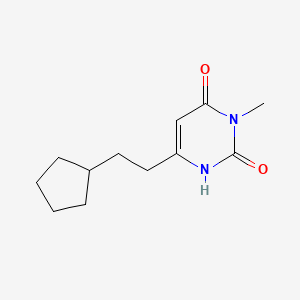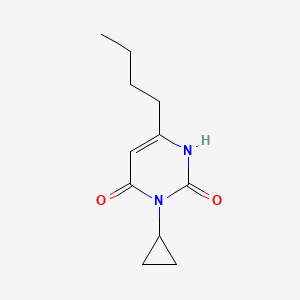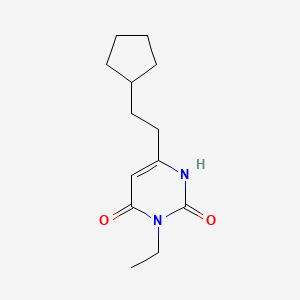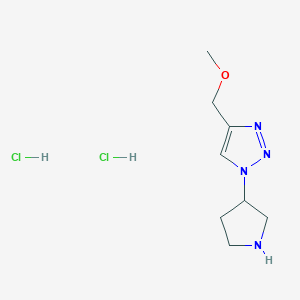
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of interest in the field of synthetic organic chemistry. It is a heterocyclic compound of the pyrazole family, containing a cyclopropylmethyl substituent, a pyridin-2-yl substituent, and a carbaldehyde functional group. This compound has been studied for its potential applications in the field of medicinal chemistry, as well as for its interesting reactivity and properties.
Applications De Recherche Scientifique
Drug Metabolism and Enzyme Inhibition
Chemical inhibitors of cytochrome P450 isoforms play a critical role in understanding drug metabolism and preventing drug-drug interactions. Compounds related to pyrazole derivatives have been evaluated for their selectivity and potency as inhibitors of human hepatic CYP isoforms, which are essential for metabolizing a wide range of drugs. These studies help in predicting potential drug interactions and optimizing drug therapy (Khojasteh et al., 2011).
Catalysis and Organic Synthesis
Pyrazole derivatives are utilized in catalysis and organic synthesis, demonstrating their versatility as synthetic intermediates. Their applications include the formation of metal complexes and as catalysts in asymmetric synthesis. Such compounds are integral in the development of novel medicinal therapies due to their potent biological activities, including anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as pyrazolines, using pyrazole derivatives as key intermediates, highlights their importance in creating structurally diverse molecules. These compounds are synthesized through various reactions, offering pathways to a range of heterocyclic structures with potential pharmaceutical applications (Gomaa & Ali, 2020).
Medicinal Chemistry and Drug Design
Pyrazole-based scaffolds, including structures similar to 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, are extensively studied in medicinal chemistry for their pharmacological properties. These compounds serve as key elements in the design of kinase inhibitors, showcasing their potential in targeting a broad range of kinase-related diseases. The versatility of the pyrazolo[3,4-b]pyridine scaffold, in particular, allows for the development of inhibitors with varied binding modes, contributing to the discovery of new therapeutic agents (Wenglowsky, 2013).
Advanced Material Science
In material science, the unique properties of pyrazole derivatives are explored for the development of advanced materials, including organophosphorus azoles. These compounds, which incorporate tetra-, penta-, and hexacoordinated phosphorus atoms, are studied using NMR spectroscopy and quantum chemistry to understand their stereochemical structures and potential applications in various fields (Larina, 2023).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazopyridine, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Similar compounds have been identified as efficient ligands for copper-catalyzed c–n cross-coupling of azoles and aryl halides . This suggests that 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
Similar compounds have been synthesized using environmentally friendly techniques, suggesting potential bioavailability .
Result of Action
Similar compounds have shown moderate to excellent yields in the n-arylation of imidazoles, indoles, and pyrazoles .
Action Environment
Similar compounds have been synthesized using environmentally friendly techniques, suggesting potential stability and efficacy in various environments .
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-11-8-16(7-10-4-5-10)15-13(11)12-3-1-2-6-14-12/h1-3,6,8-10H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOPCZVRHVQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



